molecular formula C20H18ClN3O4S B2633635 4-chloro-N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide CAS No. 1021021-18-0

4-chloro-N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide

Cat. No.: B2633635
CAS No.: 1021021-18-0
M. Wt: 431.89
InChI Key: DDKWSUZEBNEHNM-UHFFFAOYSA-N
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Description

4-chloro-N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group, an isoquinoline moiety, a morpholine sulfonyl group, and a benzamide core. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzamide Core: Starting with a suitable benzoyl chloride, the benzamide core can be formed by reacting with an amine under basic conditions.

    Introduction of the Chloro Group: Chlorination of the benzamide core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Isoquinoline Moiety: The isoquinoline group can be introduced through a nucleophilic substitution reaction.

    Addition of the Morpholine Sulfonyl Group: The morpholine sulfonyl group can be attached via sulfonylation reactions using reagents like sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline moiety.

    Reduction: Reduction reactions could target the nitro groups if present in derivatives.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions could produce a variety of substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, compounds like 4-chloro-N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(isoquinolin-5-yl)benzamide
  • 3-(morpholine-4-sulfonyl)benzamide
  • N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide

Uniqueness

The uniqueness of 4-chloro-N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

4-chloro-N-isoquinolin-5-yl-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S/c21-17-5-4-14(12-19(17)29(26,27)24-8-10-28-11-9-24)20(25)23-18-3-1-2-15-13-22-7-6-16(15)18/h1-7,12-13H,8-11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKWSUZEBNEHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC4=C3C=CN=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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